Ethyl 6-hydroxy-2-naphthoate
Overview
Description
Ethyl 6-hydroxy-2-naphthoate is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of pharmaceutical compounds like d-Naproxen, an anti-inflammatory agent (Lu Xian, 2000).
Production of Naphthamide and Naphthanilide : Ethyl 1, 3-dihydroxy-2-naphthoate reacts with ammonia and aniline to produce naphthamide and naphthanilide, respectively (Y. Huang, 1958).
Catalyzed Reactions for Compound Formation : It is used in Rhodium(II) acetate-catalyzed reactions to form 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters (E. Taylor & H. Davies, 1983).
Synthesis of Functionalized Naphthalenes : It is a key component in the synthesis of functionalized naphthalenes with various substituents (Dongjin Kang et al., 2012).
Furan Derivatives Synthesis : It is involved in the synthesis of furan derivatives, a class of organic compounds with various applications (T. Horaguchi et al., 1983).
Synthesis of η-Pyrromycinone : Ethyl 6-hydroxy-2-naphthoate is used in the synthesis of η-pyrromycinone, a compound of chemical interest (Z. Horii et al., 1965).
Crystal and Molecular Structure Studies : It is studied for its crystal and molecular structures to understand its chemical properties (M. Kaur et al., 2012).
Antitumor Activity : Certain derivatives of this compound have been synthesized and tested for antitumor activities (Ju Liu et al., 2018).
Polymer Synthesis : It is used in the synthesis of poly(6-hydroxy-2-naphthoic acid), a polymer with various properties and applications (G. Schwarz & H. Kricheldorf, 1991).
Carboxylation of Hydroxyarens : It is involved in the carboxylation of hydroxyarens to synthesize hydroxynaphthoic acids, which have broad practical applications (K. A. Suerbaev et al., 2015).
Antibacterial and Antifungal Properties : Ethyl naphtho(2,1-b)furan-2-carboxylate, derived from this compound, has been investigated for its antimicrobial activities (G. K. Nagaraja et al., 2007).
Enzyme Inhibition Studies : It is used in studies related to enzyme inhibition, such as the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (J. D. Prugh et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMCRWYIXLKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377809 | |
Record name | Ethyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17295-12-4 | |
Record name | Ethyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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